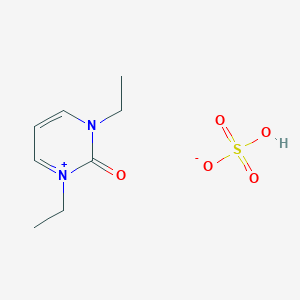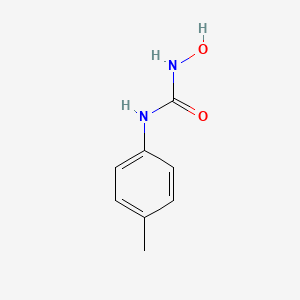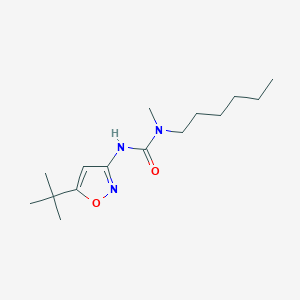
N'-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, an oxazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole with hexyl isocyanate and methylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical processes and applications.
Scientific Research Applications
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety play crucial roles in binding to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
- N-(5-tert-butyl-1,2-oxazol-3-yl)octanamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methyl-2-[(3-phenylpropane)sulfinyl]propanamide
Uniqueness
N’-(5-tert-Butyl-1,2-oxazol-3-yl)-N-hexyl-N-methylurea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
55808-80-5 |
|---|---|
Molecular Formula |
C15H27N3O2 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-1-hexyl-1-methylurea |
InChI |
InChI=1S/C15H27N3O2/c1-6-7-8-9-10-18(5)14(19)16-13-11-12(20-17-13)15(2,3)4/h11H,6-10H2,1-5H3,(H,16,17,19) |
InChI Key |
LFIGTSPLWHLHCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C(=O)NC1=NOC(=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


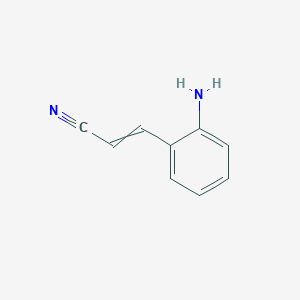



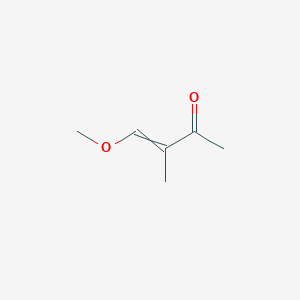
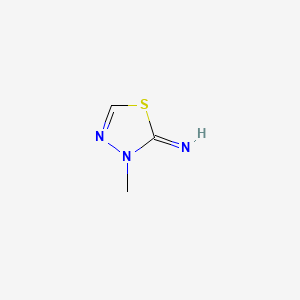
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)

![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)

![[(1R)-2,2,4-Trimethylcyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14629987.png)
